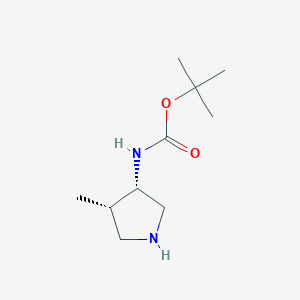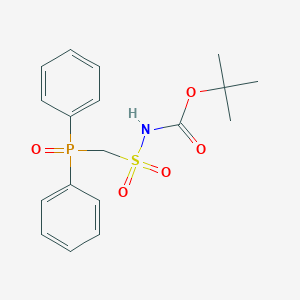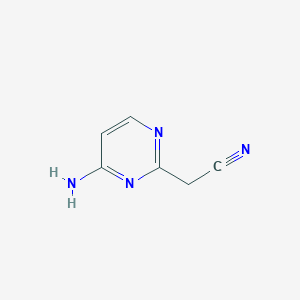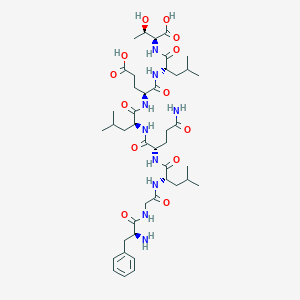
Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine, commonly known as FGL or FNIII14, is a peptide fragment derived from the extracellular matrix protein fibronectin. This peptide has been extensively studied for its potential applications in various fields, including tissue engineering, drug delivery, and regenerative medicine.
Mecanismo De Acción
FGL exerts its effects through binding to integrin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to changes in cell behavior and function. FGL has also been shown to interact with other extracellular matrix proteins, such as collagen and laminin, further enhancing its effects on cell behavior.
Efectos Bioquímicos Y Fisiológicos
FGL has been shown to enhance cell adhesion, migration, and proliferation, as well as promote tissue repair and regeneration. It has also been shown to have anti-inflammatory effects and can modulate immune responses. FGL has been investigated for its potential in treating various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FGL is its ability to enhance cell adhesion and proliferation, which can be useful in tissue engineering and regenerative medicine applications. However, FGL can be expensive to synthesize and may not be suitable for large-scale production. Additionally, FGL may have limited stability in certain environments, which can affect its efficacy in experiments.
Direcciones Futuras
There are many potential future directions for research on FGL. One area of interest is the development of FGL-based drug delivery systems, which could target specific cells and tissues and improve the efficacy of existing drugs. Another area of interest is the use of FGL in tissue engineering and regenerative medicine, where it could be used to enhance the growth and differentiation of stem cells. Additionally, further research is needed to fully understand the mechanisms of action of FGL and its potential applications in treating various diseases.
Métodos De Síntesis
FGL can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain the pure product.
Aplicaciones Científicas De Investigación
FGL has been extensively studied for its potential applications in tissue engineering and regenerative medicine. It has been shown to enhance cell adhesion, migration, and proliferation, and can promote tissue repair and regeneration. FGL has also been investigated for its potential as a drug delivery system, due to its ability to target specific cells and tissues.
Propiedades
Número CAS |
135467-95-7 |
|---|---|
Nombre del producto |
Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine |
Fórmula molecular |
C43H69N9O13 |
Peso molecular |
920.1 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H69N9O13/c1-22(2)17-30(47-34(55)21-46-37(58)27(44)20-26-11-9-8-10-12-26)40(61)48-28(13-15-33(45)54)38(59)50-31(18-23(3)4)41(62)49-29(14-16-35(56)57)39(60)51-32(19-24(5)6)42(63)52-36(25(7)53)43(64)65/h8-12,22-25,27-32,36,53H,13-21,44H2,1-7H3,(H2,45,54)(H,46,58)(H,47,55)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,52,63)(H,56,57)(H,64,65)/t25-,27+,28+,29+,30+,31+,32+,36+/m1/s1 |
Clave InChI |
IKOYOTRBIJAJQX-ZPXWBUFFSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Secuencia |
FGLQLELT |
Sinónimos |
Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine SOP octapeptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
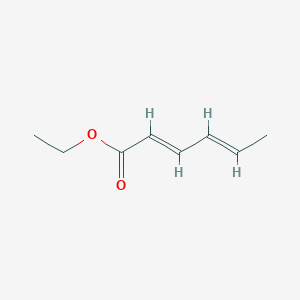
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
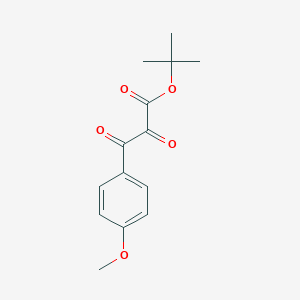
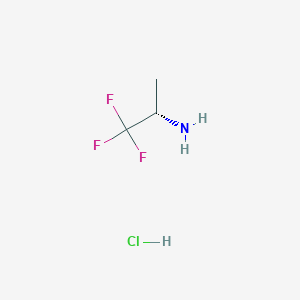
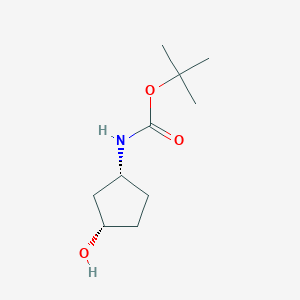
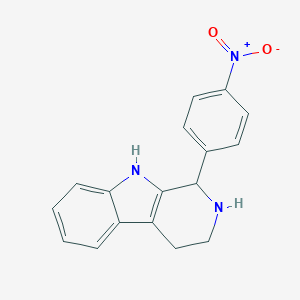
![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
